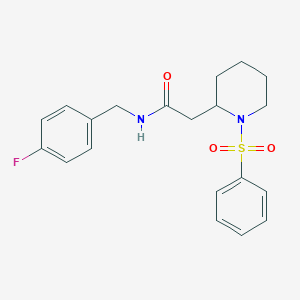

N-(4-fluorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

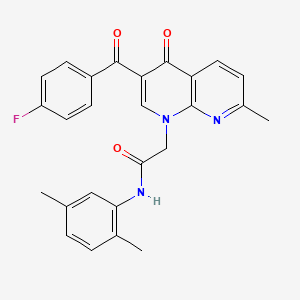

N-(4-fluorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as FBPPIA and has been found to exhibit promising biological activities that make it a suitable candidate for further investigation.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking Studies

A study by Virk et al. (2018) discussed the conventional and microwave-assisted synthesis of new 3,4,5-trisubstituted-1,2,4-triazole analogues, including compounds structurally related to "N-(4-fluorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide." These compounds were evaluated for their inhibitory activities against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, demonstrating potential biological activities. SAR studies and molecular docking provided insights into the compounds' modes of binding against the studied enzymes (Virk et al., 2018).

Application in Carbohydrate Chemistry

Spjut et al. (2010) reported on the synthesis and application of a protected glycosyl donor, showcasing a methodology that could be relevant to the modification and synthesis of complex molecules, including "N-(4-fluorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide" and its derivatives for use in carbohydrate chemistry (Spjut et al., 2010).

Biological Activity Evaluation

Khalid et al. (2014) synthesized a series of N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluated them against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These derivatives showed promising activity, indicating the potential of "N-(4-fluorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide" related compounds in therapeutic applications (Khalid et al., 2014).

Antimicrobial and Anticancer Activities

Several studies have focused on the synthesis of derivatives and analogues of "N-(4-fluorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide" to evaluate their antimicrobial and anticancer activities. For instance, Anuse et al. (2019) synthesized substituted 2-aminobenzothiazoles derivatives and evaluated them for their docking properties and antimicrobial activity, highlighting the potential of such compounds in addressing antimicrobial resistance (Anuse et al., 2019).

Mecanismo De Acción

Target of action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The specific targets of “2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide” would depend on the specific functional groups and their spatial arrangement in the molecule.

Mode of action

The mode of action would depend on the specific targets of the compound. Generally, piperidine derivatives can interact with their targets through various types of chemical bonds and interactions, including hydrogen bonds, ionic bonds, and hydrophobic interactions .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Piperidine derivatives are involved in a wide range of biochemical pathways due to their versatile chemical structure .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Piperidine derivatives can have a wide range of effects, from modulating enzyme activity to interacting with cell receptors .

Propiedades

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c21-17-11-9-16(10-12-17)15-22-20(24)14-18-6-4-5-13-23(18)27(25,26)19-7-2-1-3-8-19/h1-3,7-12,18H,4-6,13-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZXDZJTXBXGJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2513080.png)

![2-bromo-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2513081.png)

![4-butyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2513086.png)

![1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one](/img/structure/B2513088.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2513101.png)

![7-(4-(3-cyclohexylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513102.png)